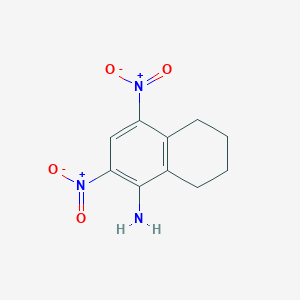
2,4-Dinitro-5,6,7,8-tetrahydronaphthalen-1-amine
Description
2,4-Dinitro-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C10H11N3O4 and a molecular weight of 237.21 g/mol . This compound is characterized by the presence of both nitro groups and an amine group on a tetrahydronaphthalene backbone, making it a unique and versatile chemical entity.
Properties
Molecular Formula |
C10H11N3O4 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2,4-dinitro-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11N3O4/c11-10-7-4-2-1-3-6(7)8(12(14)15)5-9(10)13(16)17/h5H,1-4,11H2 |
InChI Key |
GCPUZSSKWKCIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(=C2N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,4-Dinitro-5,6,7,8-tetrahydronaphthalen-1-amine typically involves nitration reactions of tetrahydronaphthalene derivatives. The reaction conditions often require the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure selective nitration at the desired positions . Industrial production methods may involve multi-step synthesis processes to achieve high purity and yield.
Chemical Reactions Analysis
2,4-Dinitro-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted products.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dinitro-5,6,7,8-tetrahydronaphthalen-1-amine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2,4-Dinitro-5,6,7,8-tetrahydronaphthalen-1-amine include:
5,6,7,8-Tetrahydro-1-naphthylamine: This compound lacks the nitro groups and has different chemical properties and applications.
5,6,7,8-Tetrahydro-2-naphthylamine: Another similar compound with the amine group at a different position, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


